Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate
Description
Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate is a fluorinated bicyclopentane derivative characterized by a rigid [1.1.1]pentane scaffold substituted with a fluorine atom at the 3-position and a methyl ester at the 1-position. This compound has garnered attention in medicinal chemistry and materials science due to its unique steric and electronic properties. The fluorine atom enhances metabolic stability and modulates lipophilicity, while the bicyclopentane core serves as a bioisostere for aromatic or aliphatic moieties, improving target selectivity .
Properties
IUPAC Name |
methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c1-10-5(9)6-2-7(8,3-6)4-6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVFAWVQBGJNAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of bicyclo[1.1.1]pentane, which can be obtained through a series of reactions starting from simple hydrocarbons.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification agent
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones
Scientific Research Applications
Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the bicyclo[1.1.1]pentane structure provides rigidity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Fluorinated Derivatives
Fluorination patterns significantly influence physicochemical and synthetic properties. Key analogs include:
Key Observations :
- Difluoro analogs () exhibit reduced synthetic yields (12–43%) compared to monofluoro derivatives, likely due to challenges in introducing multiple fluorines .
- Trifluoromethyl substitution () imparts greater steric and electronic effects, making the compound more resistant to enzymatic degradation .
- Ethyl ester () enhances lipophilicity, which may improve membrane permeability in drug design .
Halogen-Substituted Derivatives
Halogenation impacts reactivity and utility in cross-coupling reactions:
Key Observations :
Functional Group Variations
Substituents beyond halogens modulate solubility and biological activity:
Key Observations :
Aromatic and Heterocyclic Derivatives
Aryl and heterocyclic substituents enhance π-π interactions:
Biological Activity
Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate (C7H9FO2) is a compound of increasing interest in medicinal chemistry due to its unique bicyclic structure and the presence of a fluorine atom, which enhances its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a highly strained bicyclic structure, which contributes to its reactivity and interaction with biological targets. The fluorine atom plays a critical role in modulating the compound's lipophilicity and binding affinity to enzymes and receptors.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory pathways. The fluorine atom enhances binding affinity, making it a promising candidate for anti-inflammatory therapies .
- Receptor Modulation : Its unique structure allows it to interact with receptors that are critical in pain and inflammation signaling pathways, potentially leading to analgesic effects .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anti-inflammatory Properties
A study investigated the anti-inflammatory effects of this compound by comparing it with traditional non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated that this compound significantly reduced pro-inflammatory cytokines in vitro, suggesting its potential as an alternative therapeutic agent for inflammatory diseases .
Case Study 2: Anticancer Activity
Research on the anticancer properties revealed that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a lead compound for new cancer therapies .
Comparative Analysis with Similar Compounds
This compound exhibits distinct biological activities compared to other bicyclo compounds lacking fluorination:
Table 2: Comparison with Similar Compounds
| Compound | Lipophilicity (cLogP) | Biological Activity |
|---|---|---|
| Methyl bicyclo[1.1.1]pentane-1-carboxylate | 3.5 | Moderate anti-inflammatory |
| This compound | 3.3 | High anti-inflammatory, anticancer |
| Bicyclo[1.1.1]pentane derivatives | Varies | Low activity |
Q & A
Q. What are the primary synthetic strategies for Methyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate?
The compound is typically synthesized via multistep routes starting from bicyclo[1.1.1]pentane (BCP) derivatives. A common approach involves functionalizing methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate through bromination (using Br₂ and triphenylphosphine) followed by fluorination or Arbuzov reactions to introduce substituents like fluorine . Alternative one-pot methods using rhodium catalysis (e.g., Rh₂(Oct)₄) enable difluorination of α-allyldiazoacetates, though yields vary (36–43%) depending on substituents .
Q. How is this compound characterized structurally?
Key characterization techniques include:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming regiochemistry and fluorine placement. For example, ¹H NMR distinguishes bridgehead protons (δ ~2.5–3.5 ppm) and fluorinated substituents .
- HRMS/FTIR : High-resolution mass spectrometry validates molecular weight, while FTIR confirms functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
- X-ray crystallography : Used sparingly due to BCP strain, but available for intermediates like aldehyde derivatives .
Q. What are common derivatives of this compound in medicinal chemistry?
Derivatives include:
- Amino acids : 3-Fluorobicyclo[1.1.1]pentyl glycine, synthesized via Strecker resolution for bioisosteric replacement in peptides .
- Carboxamides : E.g., 3-fluorobicyclo[1.1.1]pentane-1-carboxamide (CAS 146038-55-3), used as a building block .
- Iodo/cyano analogs : Methyl 3-(iodomethyl)-BCP-carboxylate enables further cross-coupling reactions .
Advanced Research Questions
Q. How can enantioselective synthesis of chiral BCP derivatives be achieved?
Enantioselective methods employ chiral resolution strategies. For example, Ulrich and Mykhailiuk’s work uses a Strecker reaction with chiral auxiliaries to produce (S)- and (R)-homo-PBPG amino acids. The process involves kinetic resolution of intermediates like aldehyde 28, followed by enzymatic or chemical separation .
Q. What challenges arise in optimizing catalytic difluorination of bicyclopentanes?
Rhodium-catalyzed one-pot difluorination (e.g., using CF₃TMS/NaI) faces yield limitations (36–43%) due to steric hindrance and competing side reactions. Optimization requires adjusting catalyst loading (e.g., Rh₂(Oct)₄ at 0.5 mol%), solvent polarity, and temperature . Comparative analysis of substituent effects (e.g., aryl vs. thiophene groups) reveals electronic factors influence reaction efficiency .
Q. How does this compound serve as a bioisostere in drug design?
The BCP core mimics tert-butyl or aromatic groups while reducing metabolic liability. For example, 3-fluorobicyclo[1.1.1]pentyl glycine replaces phenylalanine in protease inhibitors, improving pharmacokinetic properties. Stability studies (e.g., microsomal assays) confirm enhanced resistance to oxidative metabolism compared to linear analogs .
Q. What strategies address discrepancies in reported synthetic yields for fluorinated BCPs?
Contradictory yields (e.g., 36% vs. 43% in difluorination ) often stem from:
- Substituent electronic effects : Electron-withdrawing groups (e.g., bromothiophene) reduce reaction rates.
- Purification methods : Flash chromatography vs. HPLC impacts recovery rates.
- Catalyst deactivation : Trace moisture or oxygen degrades Rh₂(Oct)₄. Systematic reproducibility studies using controlled atmospheres (N₂ glovebox) and standardized workup protocols are recommended .
Methodological Guidance
Q. How to functionalize the BCP core for diverse applications?
- Nucleophilic substitution : Replace bromide intermediates (e.g., compound 26 ) with amines or thiols.
- Cross-coupling : Suzuki-Miyaura reactions with iodomethyl derivatives (e.g., methyl 3-(iodomethyl)-BCP-carboxylate ).
- Hydrolysis/Reduction : Convert the ester to carboxylic acid (e.g., 3-fluorobicyclo[1.1.1]pentane-1-carboxylic acid, CAS 146038-53-1) for further derivatization .
Q. What analytical workflows resolve structural ambiguities in BCP derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
